cis-(Z)-Flupentixol Dihydrochloride is the pharmacologically active, water-soluble hydrochloride salt of the thioxanthene-class dopamine receptor antagonist [1]. Unlike generic racemic mixtures, this highly purified Z-isomer provides potent, stereospecific antagonism at D1 and D2 dopamine receptors, alongside emerging utility as a PI3Kα inhibitor . For laboratory procurement and assay standardization, the dihydrochloride salt is the definitive choice for aqueous compatibility, offering immediate bioavailability without the need for the enzymatic prodrug cleavage required by lipid-based depot formulations .
Substituting pure cis-(Z)-flupentixol dihydrochloride with generic racemic flupentixol introduces a 50% load of the inactive trans-(E)-isomer, which dramatically reduces molar efficacy and confounds dose-response calculations in precision binding assays [1]. Furthermore, substituting with flupentixol decanoate—a lipophilic prodrug designed for long-acting depot injection—will result in complete assay failure in cell-free or in vitro systems, as the decanoate ester requires in vivo enzymatic hydrolysis to release the active cis-flupentixol moiety . Procurement must strictly specify the cis-isomer and the dihydrochloride salt to ensure immediate, quantifiable in vitro target engagement and reproducible solubility.
The binding affinity of flupentixol is highly stereodependent. The cis-(Z)-isomer demonstrates exceptional potency at the dopamine D2 receptor (Ki ~ 0.35 nM), whereas the trans-(E)-isomer exhibits negligible affinity and is considered pharmacologically inactive at therapeutic concentrations [1]. Procuring the pure cis-isomer is therefore critical to avoid the inactive load present in standard racemic mixtures, ensuring accurate stoichiometric binding and preventing off-target noise in radioligand and functional assays .
| Evidence Dimension | D2 Receptor Binding Affinity (Ki) |
| Target Compound Data | cis-(Z)-Flupentixol: Ki ~ 0.35 nM |
| Comparator Or Baseline | trans-(E)-Flupentixol: Negligible affinity / >100-fold weaker |
| Quantified Difference | Orders of magnitude higher affinity for the cis-isomer |
| Conditions | In vitro receptor binding assays |
Procuring the pure cis-isomer eliminates the confounding presence of the inactive trans-isomer, ensuring accurate molar dosing in receptor pharmacology.
The dihydrochloride salt of cis-flupentixol provides excellent solubility in aqueous buffers and DMSO (exceeding 30 mg/mL), allowing for immediate dissolution in cell culture media . In contrast, flupentixol decanoate is highly lipophilic and practically insoluble in water, requiring oil-based vehicles. For in vitro pharmacology and acute in vivo studies, the dihydrochloride salt is the only viable choice to ensure uniform drug distribution and avoid vehicle-induced cytotoxicity or precipitation .
| Evidence Dimension | Aqueous / DMSO Solubility |
| Target Compound Data | cis-Flupentixol Dihydrochloride: >30 mg/mL in DMSO/Water |
| Comparator Or Baseline | Flupentixol Decanoate: Practically insoluble in water (lipophilic) |
| Quantified Difference | Complete aqueous assay compatibility vs. strict lipid-vehicle requirement |
| Conditions | Standard laboratory solvent preparation (e.g., DMSO, aqueous buffers) |
The dihydrochloride salt allows for immediate, vehicle-free application in cell cultures, avoiding the solubility bottlenecks of the decanoate form.
cis-Flupentixol dihydrochloride is immediately active upon application, directly antagonizing dopamine receptors and inhibiting PI3Kα (IC50 = 127 nM) in cell-free and cellular models . Conversely, flupentixol decanoate is a prodrug that remains inactive until its ester bond is cleaved by in vivo esterases . Utilizing the decanoate form in cell culture or purified protein assays will yield false-negative results due to the lack of metabolic activation, making the dihydrochloride salt mandatory for in vitro workflows .
| Evidence Dimension | In Vitro Target Engagement (e.g., PI3Kα IC50) |
| Target Compound Data | cis-Flupentixol Dihydrochloride: Active immediately (IC50 = 127 nM for PI3Kα) |
| Comparator Or Baseline | Flupentixol Decanoate: Inactive in cell-free systems |
| Quantified Difference | Immediate functional activity vs. complete reliance on in vivo esterase cleavage |
| Conditions | Cell-free kinase assays and in vitro cell culture |
Researchers must procure the dihydrochloride salt for any in vitro or cell-free assay, as the decanoate prodrug will fail to engage targets without metabolic processing.
Due to its pure stereochemistry, cis-(Z)-flupentixol dihydrochloride is the definitive reference antagonist for D1/D2 receptor binding assays, avoiding the stoichiometric errors and off-target noise introduced by racemic mixtures[1].
Its immediate bioavailability and aqueous solubility make the dihydrochloride salt ideal for investigating its emerging role as a PI3Kα inhibitor in cell culture models of apoptosis and tumor suppression, where lipophilic prodrugs like the decanoate would remain inactive .
For acute in vivo studies requiring precise, rapid-onset dopamine blockade (e.g., intragastric or intravenous administration), the water-soluble dihydrochloride salt allows for exact dosing in standard saline vehicles, bypassing the slow-release, esterase-dependent kinetics of depot formulations .
Irritant